N-(furan-2-ylmethyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
N-(furan-2-ylmethyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a heterocyclic acetamide derivative featuring a thieno[3,2-d]pyrimidinone core substituted with a p-tolyl group at position 3, a thioether-linked acetamide at position 2, and a furan-2-ylmethyl moiety on the acetamide nitrogen.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S2/c1-13-4-6-14(7-5-13)23-19(25)18-16(8-10-27-18)22-20(23)28-12-17(24)21-11-15-3-2-9-26-15/h2-7,9H,8,10-12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFFXJBVJCJMSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-2-ylmethyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews the known biological activities associated with this compound, including its mechanisms of action and therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a furan ring and a thieno[3,2-d]pyrimidine moiety. Its molecular formula is , with a molecular weight of approximately 394.4 g/mol. The structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies have shown that related thieno-pyrimidine derivatives possess activity against various bacterial strains and fungi. The mechanism often involves the inhibition of nucleic acid synthesis or disruption of cell wall integrity.
Anticancer Potential
The compound may also demonstrate anticancer properties. Thieno[3,2-d]pyrimidine derivatives have been investigated for their ability to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. In vitro studies have indicated that such compounds can effectively target specific cancer cell lines.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell growth.
- DNA Interaction : It may bind to DNA or RNA structures, disrupting their function.
- Cell Signaling Modulation : The compound could interfere with signaling pathways that regulate cell proliferation and survival.
Study 1: Antimicrobial Efficacy
A study published in ACS Omega evaluated the antimicrobial efficacy of thieno[3,2-d]pyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that these compounds inhibited bacterial growth at micromolar concentrations.
Study 2: Anticancer Activity
In another study focusing on cancer therapeutics, derivatives similar to the target compound were tested against various cancer cell lines. The results indicated a significant reduction in cell viability and induction of apoptosis in treated cells compared to controls.
Data Tables
| Activity | Target Pathogen/Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antimicrobial | E. coli | 5.0 | Cell wall synthesis inhibition |
| Antimicrobial | S. aureus | 7.5 | Nucleic acid synthesis disruption |
| Anticancer | HeLa (cervical cancer) | 10.0 | Apoptosis induction |
| Anticancer | MCF7 (breast cancer) | 12.5 | Cell cycle arrest |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The thieno[3,2-d]pyrimidinone core is a common feature among analogs. However, substituents on the acetamide nitrogen and the pyrimidine ring significantly influence physicochemical and biological properties.
Substituent Diversity on Acetamide Nitrogen
- Target Compound: Furan-2-ylmethyl group.
- Compound 24 (): Phenylamino and methyl groups. The phenylamino substituent may engage in π-π stacking interactions, while the methyl group contributes to lipophilicity .
- Compound 5.6 () : 2,3-Dichlorophenyl group.
- Compound : 5-Methyl-1,3,4-thiadiazol-2-yl group.
Pyrimidine Ring Substitutions
- Target Compound: p-Tolyl (4-methylphenyl) at position 3.
- Compound 24 (): 7-Methyl and phenylamino groups.
Physicochemical Properties
Melting Points
Melting points correlate with crystallinity and intermolecular forces:
- Compound 5.6 () : 230–232°C (dichlorophenyl enhances polarity).
- Compound 24 (): 143–145°C (lower due to methyl and phenylamino groups).
- Target Compound : Expected to fall between 150–200°C, influenced by furan’s moderate polarity.
Spectroscopic Data
- IR Spectroscopy: All compounds show C=O stretches near 1700–1730 cm⁻¹ (acetamide and pyrimidinone carbonyls) . NH stretches (~3390 cm⁻¹ in Compound 24) indicate hydrogen-bonding capacity .
- NMR Spectroscopy :
- Furan protons in the target compound would resonate downfield (~6.3–7.4 ppm), distinct from aromatic protons in phenyl-substituted analogs (e.g., 7.37–7.47 ppm in Compound 24) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
